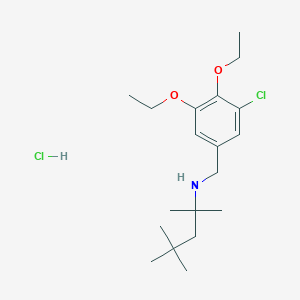![molecular formula C20H24N2O2 B5422796 1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5422796.png)
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine, also known as MPA or 4-MMC, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects. Despite its recreational use, MPA has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Research has shown that this compound acts as a serotonin and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Wirkmechanismus
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine acts as a monoamine transporter substrate, which means it is taken up by the serotonin and norepinephrine transporters in the brain. Once inside the neuron, this compound inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased neurotransmitter signaling, which is thought to be responsible for the stimulant and euphoric effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter signaling, this compound has been shown to have other biochemical and physiological effects. Research has shown that this compound increases heart rate and blood pressure, as well as body temperature and metabolism. It has also been shown to increase the release of dopamine, another neurotransmitter involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for studying neurotransmitter signaling and related processes. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for researchers. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects can make it difficult to control for confounding variables, and its potential for abuse may raise ethical concerns.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound as a medication. Additionally, research is needed to better understand the biochemical and physiological effects of this compound, particularly its effects on neurotransmitter signaling and related processes. Finally, research is needed to develop new compounds that are similar to this compound but with improved safety and efficacy profiles.
Synthesemethoden
1-(4-methoxyphenyl)-4-[(3-methylphenyl)acetyl]piperazine can be synthesized through a multi-step process that involves the reaction of 1-(4-methoxyphenyl)piperazine with 3-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-4-3-5-17(14-16)15-20(23)22-12-10-21(11-13-22)18-6-8-19(24-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKKRYGGUCDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methyl-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinecarboxylate](/img/structure/B5422718.png)
![1-(4-chlorobenzyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5422737.png)
![3-cyclopropyl-6-(4-fluoro-2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5422744.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422745.png)
![2-butyl-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5422750.png)
![1-{3-[(2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5422752.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5422754.png)
![2-ethoxy-5-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5422767.png)
![N-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5422773.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5422777.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5422782.png)
![methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5422790.png)
![4-{[2-(2-ethyl-1-benzofuran-3-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5422810.png)
